REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][C:2]([CH3:3])([CH3:4])[C:5]([O:6][CH2:19][n:7]1[c:8]2[n:9][c:10]([S:17][CH3:18])[n:11][c:12]([Cl:16])[c:13]2[n:14][cH:15]1)=[O:20].[Na+:22].[OH-:21]>>[n:7]1[c:8]2[n:9][c:10]([S:17][CH3:18])[n:11][c:12]([Cl:16])[c:13]2[nH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nc(Cl)c2ncn(COC(=O)C(C)(C)C)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CSc1nc(Cl)c2[nH]cnc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |